molecular formula C10H8ClNO2 B175455 Methyl 2-chloro-1H-indole-3-carboxylate CAS No. 152812-42-5

Methyl 2-chloro-1H-indole-3-carboxylate

Cat. No.: B175455
CAS No.: 152812-42-5
M. Wt: 209.63 g/mol
InChI Key: YODYXZOJWGXFSQ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-1H-indole-3-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The indole nucleus is a common structural motif in various bioactive molecules, making it an important target for synthetic chemists.

Scientific Research Applications

Methyl 2-chloro-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-1H-indole-3-carboxylate typically involves the chlorination of methyl indole-3-carboxylate. One common method is the reaction of methyl indole-3-carboxylate with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form different reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution: Products such as methyl 2-azido-1H-indole-3-carboxylate or methyl 2-thiocyanato-1H-indole-3-carboxylate.

    Oxidation: Oxidized derivatives like methyl 2-chloro-1H-indole-3-carboxylic acid.

    Reduction: Reduced products such as this compound alcohol.

Mechanism of Action

The mechanism of action of methyl 2-chloro-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl indole-3-carboxylate
  • 2-Chloro-1H-indole-3-carboxylic acid
  • Methyl 2-bromo-1H-indole-3-carboxylate

Uniqueness

Methyl 2-chloro-1H-indole-3-carboxylate is unique due to the presence of both the chloro and ester functional groups on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The chloro group can participate in substitution reactions, while the ester group can undergo hydrolysis or transesterification, providing versatility in synthetic applications.

Properties

IUPAC Name

methyl 2-chloro-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-10(13)8-6-4-2-3-5-7(6)12-9(8)11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODYXZOJWGXFSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598951
Record name Methyl 2-chloro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152812-42-5
Record name Methyl 2-chloro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred suspension of methyl indole-3-carboxylate (6.0 g, 0.034 mole) in chloroform (200 ml) was treated with N-chlorosuccinimide (5.04 g, 0.038 mole) to afford a clear solution within 15 minutes. After 2 h at room temperature this was treated with 1M HCl/ether (34 ml, 0.034 mole) and allowed to stir for a further 1h, then treated with excess 10% Na2CO3 solution and the chloroform layer separated, dried (Na2SO4) and concentrated in vacuo. The residual yellow solid was recrystallised from chloroform/60-80 petrol to afford the title compound (D11a) as a beige solid (3.4 g, 48%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step Two
Name
HCl ether
Quantity
34 mL
Type
reactant
Reaction Step Three
[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
48%

Synthesis routes and methods II

Procedure details

A stirred suspension of methyl indole-3-carboxylate (6.0 g, 0.034 mole) in chloroform (200 ml) was treated with N-chlorosuccinimide (5.04 g, 0.038 mole) to afford a clear solution within 15 minutes. After 2 h at room temperature this was treated with 1M HCl/ether (34 ml, 0.034 mole) and allowed to stir for a further 1 h, then treated with excess 10% Na2 CO3 solution and the chloroform layer separated, dried (Na2 SO4) and concentrated in vacuo. The residual yellow solid was recrystallised from chloroform/60-80 petrol to afford the title compound (D 11a) as a beige solid (3.4 g, 48%).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step Two
Name
HCl ether
Quantity
34 mL
Type
reactant
Reaction Step Three
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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